molecular formula C16H11NO B8645282 1H-Indole, 2-(2-benzofuranyl)- CAS No. 78842-63-4

1H-Indole, 2-(2-benzofuranyl)-

Cat. No.: B8645282
CAS No.: 78842-63-4
M. Wt: 233.26 g/mol
InChI Key: ZIMOURYOOIPWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 2-(2-benzofuranyl)- is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 2-(2-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 2-(2-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

78842-63-4

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-1H-indole

InChI

InChI=1S/C16H11NO/c1-3-7-13-11(5-1)9-14(17-13)16-10-12-6-2-4-8-15(12)18-16/h1-10,17H

InChI Key

ZIMOURYOOIPWBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylhydrazine (97%; 6.3 ml, 1 eq) is introduced into a solution of 2-acetylbenzofuran (10 g, 1 eq) in ethanol (25 ml). After adding 20 drops of glacial acetic acid, the mixture is stirred at 80° C. for 1 h. Subsequently, the solvent is distilled off. The residue is introduced gradually into polyphosphoric acid (100 g), heated to 120° C. and stirred for 1 h. The reaction output is added cautiously to ice-water and neutralized with 2M NaOH. The precipitate is filtered off and washed with distilled water. The residue is dried under reduced pressure. After recrystallization in ethyl acetate/n-hexane, 7.0 g are obtained. Yield: 48%
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.